molecular formula C10H13NOS B14809914 3-Cyclopropoxy-2-(methylthio)aniline

3-Cyclopropoxy-2-(methylthio)aniline

Cat. No.: B14809914
M. Wt: 195.28 g/mol
InChI Key: XUCSCKOOQLJRKW-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound features a cyclopropoxy group and a methylsulfanyl group attached to an aniline ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(methylsulfanyl)aniline can be achieved through various methodsThis process typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Fe/HCl

    Substitution: HNO3 (nitration), SO3/H2SO4 (sulfonation), Br2 (halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines

Scientific Research Applications

3-Cyclopropoxy-2-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can impart rigidity to the molecule, enhancing its binding affinity to target sites. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-(methylsulfanyl)aniline is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylsulfanylaniline

InChI

InChI=1S/C10H13NOS/c1-13-10-8(11)3-2-4-9(10)12-7-5-6-7/h2-4,7H,5-6,11H2,1H3

InChI Key

XUCSCKOOQLJRKW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1OC2CC2)N

Origin of Product

United States

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